Superior Cross-Coupling Reactivity of Iodo- vs. Bromo-Pyridine Analogs
The core 2,6-diiodopyridine scaffold is recognized for its high reactivity in transition metal-catalyzed reactions. Iodoaromatics, as a class, are well-established to be more reactive than their bromo and chloro counterparts in cross-coupling reactions [1]. This principle directly applies to tert-Butyl 2,6-diiodopyridin-3-yl carbonate, which contains this highly reactive core, enabling more efficient couplings under milder conditions than what would be expected for the corresponding 2,6-dibromo or 2,6-dichloro analogs [2][3].
| Evidence Dimension | Relative Reactivity in Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Contains a 2,6-diiodopyridine core, representative of the highly reactive iodoaromatic class |
| Comparator Or Baseline | 2,6-dibromopyridine or 2,6-dichloropyridine cores |
| Quantified Difference | Qualitative order of reactivity: C-I >> C-Br > C-Cl |
| Conditions | General principles of palladium-catalyzed cross-coupling |
Why This Matters
Higher reactivity translates to faster reaction rates, potentially higher yields, and the ability to use milder conditions, which is critical when scaling up a reaction or when other functional groups in the molecule are sensitive.
- [1] Bond, A. D., & Davies, J. E. (2002). 2,6-Diiodopyridine. Acta Crystallographica Section C, 58(9), o567–o568. View Source
- [2] Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. View Source
- [3] Finet, J. P. (1998). Ligand Coupling Reactions with Heteroatomic Compounds. Pergamon. View Source
